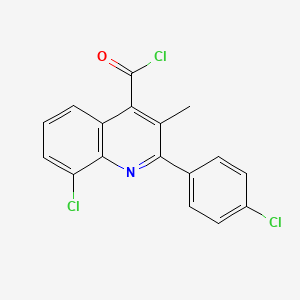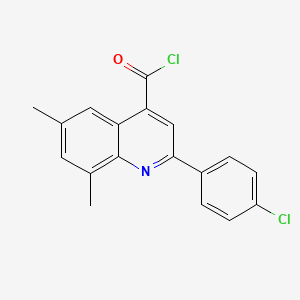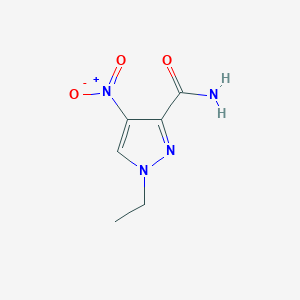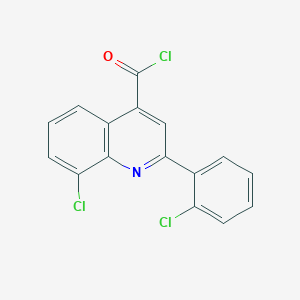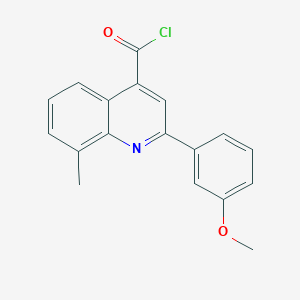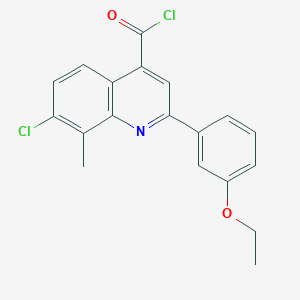
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
概要
説明
The compound “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinolines are important in the field of natural products, pharmaceuticals, and materials science .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline core, with various substituents at the 2, 4, 7, and 8 positions. The presence of a carbonyl chloride (also known as an acyl chloride) group suggests that this compound could be used as a starting material in reactions to form amides, esters, and other carbonyl-containing compounds .科学的研究の応用
Application in Organometallic Chemistry
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride shows potential applications in organometallic chemistry. Studies have shown that compounds like 8-methylquinoline can undergo reactions with other metallic compounds, such as cyclopalladated ligands, resulting in products like non-palladated ligands and dinuclear complexes (Ryabov, 1984). This indicates the potential for 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in the synthesis of complex organometallic structures.
Use in High-Performance Liquid Chromatography
The compound can also be used in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, has been found to be highly sensitive for the fluorescence derivatization of primary and secondary alcohols in HPLC (Yoshida, Moriyama, & Taniguchi, 1992). This suggests similar possible applications for 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in analytical chemistry.
Involvement in Heterocyclization Reactions
This compound can participate in heterocyclization reactions, as seen in studies involving similar quinoline derivatives. N-(Chlorosulfonyl)imidoyl chlorides, for example, react with anilines and quinoline derivatives to form 1,2,4-benzothiadiazine 1,1-dioxides (Shalimov et al., 2016). This indicates the potential utility of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in creating novel heterocyclic compounds.
Crystal Structure Analysis
The compound may also find use in crystal structure analysis and design. For example, studies involving similar quinolinium compounds, such as 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate, have provided valuable insights into intramolecular and intermolecular interactions in crystal structures (Firley et al., 2005). This suggests potential research applications of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride in crystallography and materials science.
作用機序
Safety and Hazards
将来の方向性
The study of complex organic molecules like “7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, reactivity, and biological activity of this compound and related structures .
特性
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVWVXGQHULMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




